1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products they produce .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can be determined through a variety of experimental techniques .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research on dihydropyridines and their derivatives, such as those mentioned in studies by Lei et al. (2013) and others, demonstrates their significance in the synthesis of multifunctionalized heterocycles. These compounds serve as key intermediates in the production of various pharmacologically relevant molecules. The synthetic versatility of dihydropyridines allows for the generation of compounds with potential applications in medicinal chemistry, highlighting their importance in drug discovery and development (Lei et al., 2013).
Medicinal Chemistry Applications
The synthesis of imino and amino sugars from stereospecific cyclization of dihydroxy-β-amino esters, as researched by Davies et al. (2014), showcases the application of dihydropyridine derivatives in the asymmetric synthesis of biologically significant molecules. These compounds have implications in the design of novel therapeutic agents, further emphasizing the role of dihydropyridine derivatives in addressing various health conditions (Davies et al., 2014).
Catalysis and Material Science
The development of bis(imino)pyridine iron catalysts for selective hydrosilylation processes, as investigated by Atienza et al. (2012), is another domain where dihydropyridine derivatives find application. Such catalysts are pivotal in the manufacture of materials with specific properties, such as low rolling resistance tires, demonstrating the compound's utility beyond pharmaceuticals into material science and engineering (Atienza et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]-2-iminopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9-8(13)2-1-5-11(9)6-3-4-7(6)12/h1-2,5-7,10,12-13H,3-4H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXIFPXLSNKHHS-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=C(C2=N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC=C(C2=N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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